O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride

Description

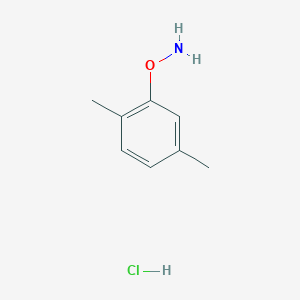

O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative characterized by a 2,5-dimethylbenzyl group attached to the hydroxylamine oxygen. This compound is primarily utilized in organic synthesis, particularly in the formation of oximes and as a reagent in nucleophilic reactions. Its structure combines the hydroxylamine moiety (NH$2$OH) with a substituted aromatic ring, which modulates its reactivity and physical properties.

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

O-(2,5-dimethylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5H,9H2,1-2H3;1H |

InChI Key |

CPPUTBZSXFSYMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)ON.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride generally follows these key steps:

- Acylation of hydroxylamine salt with an acetic ester under controlled temperature.

- Addition of alkali to facilitate reaction progress.

- Methylation using a methylating agent such as methyl iodide, methyl bromide, or dimethyl sulfate.

- Hydrolysis by adding acid and heating.

- Neutralization of the hydrolysate with alkali.

- Distillation to purify the reaction mixture.

- Crystallization by adding hydrochloric acid salt, cooling, filtering, washing, and drying to obtain the final product.

This sequence ensures mild reaction conditions, safety, and environmental compatibility.

Specific Method from Patent CN103073449A (2013)

This patent provides a comprehensive and industrially viable method for synthesizing N,O-dimethylhydroxylamine hydrochloride, which is structurally related and can be adapted for this compound synthesis by substituting appropriate aromatic groups.

| Step | Description | Conditions | Molar Ratios (relative to hydroxylammonium salt) | Notes |

|---|---|---|---|---|

| 1 | Add acetic ester and hydroxylammonium salt at room temperature | 20-25°C | Acetic ester: 1–5:1 | Acetic ester could be ritalin or vinyl acetic monomer |

| 2 | Add alkali (alkali metal hydroxide or alkaline carbonate) after warming | 20-50°C, 1–5 hours stirring | Alkali: 1–3:1 | Alkali added slowly over 1-2 hours, then stirred |

| 3 | Add methylating agent (CH3I, CH3Br, (CH3)2SO4) | 30-50°C, 1–5 hours stirring | Methylating agent: 1–3:1 | Even addition over 2-3 hours recommended |

| 4 | Add acid (HCl, H2SO4, H3PO4) and heat for hydrolysis | 50-100°C, 1–4 hours | Acid: 1.5–2.5:1 | Hydrolysis time and temperature critical for yield |

| 5 | Neutralize with alkali, distill at normal pressure for 2–8 hours | 50-90°C during crystallization | Acid and hydroxylammonium salt mol ratio: 1.5–2.5:1 | Crystallize by adding HCl salt, filter, wash with ice methanol, vacuum dry at 40-80°C |

- Avoids toxic raw materials like sodium nitrite and vinyl chloroformate.

- Mild reaction conditions and simple operation.

- Higher yield and better product quality.

- Reduced wastewater and environmental impact.

- Suitable for industrial scale-up.

Representative data from embodiments:

| Embodiment | Alkali (g/mol) | Acid (g/mol) | Reaction Temp (°C) | Yield (%) | Melting Point (°C) | GC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | NaOH 104 g (0.79 mol) | HCl 25% 84 g (0.58 mol) | 40-45 (alkali), 50-100 (hydrolysis) | 70.8 | 112.3–113.8 | 99.53 |

| 5 | NaOH 104 g (0.79 mol) | HCl 25% 84 g (0.58 mol) | 35-40 (alkali), 50-100 (hydrolysis) | 71.4 | 113.5–114.6 | 96.73 |

| 6 | NaOH 104 g (0.79 mol) | HCl 20% 116.8 g (0.64 mol) | 40-45 (alkali), 50-100 (hydrolysis) | 73.5 | 113.3–114.8 | 99.83 |

| 11 | NaOH 104 g (0.79 mol) | HCl 25% 84 g (0.58 mol) | 40-45 (alkali), 75 (hydrolysis) | 72.4 | 113.3–114.5 | 98.56 |

Notes on Reagents and Conditions

- Acetic ester : Ritalin or vinyl acetic monomer are preferred; molar ratio to hydroxylammonium salt is critical (1.5–2.5:1).

- Hydroxylammonium salt : Oxammonium hydrochloride or oxammonium sulfate.

- Alkali : Sodium hydroxide or alkaline carbonate; slow addition to control reaction.

- Methylating agent : Methyl iodide, methyl bromide, or dimethyl sulfate; even addition and temperature control improve yield.

- Acid for hydrolysis : Hydrochloric acid preferred; concentration and molar ratio affect hydrolysis efficiency.

- Temperature control : Critical at each step to prevent side reactions and ensure high purity.

Alternative Methods and Comparison

Other synthesis methods, such as those involving vinyl chloroformate or sodium nitrite, have drawbacks including toxicity, difficult reaction control, lower yields, and environmental concerns. The method described above is superior due to safer raw materials, milder conditions, and better environmental profiles.

Summary Table of Key Parameters and Outcomes

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Acetic ester:hydroxylammonium salt | 1.5–2.5:1 | Ensures complete acylation |

| Alkali addition temperature | 40–50°C | Controls reaction rate, prevents side reactions |

| Alkali:hydroxylammonium salt ratio | 2–2.5:1 | Ensures full neutralization |

| Methylating agent:hydroxylammonium salt ratio | 1.5–2.5:1 | Affects methylation efficiency |

| Hydrolysis temperature | 80–100°C | Critical for complete hydrolysis |

| Hydrolysis time | 1–4 hours | Ensures product formation |

| Yield | ~70–74% | High yield achievable |

| Purity (GC) | >96% | High purity product |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxylamine group undergoes alkylation and acylation reactions. Frontier molecular orbital (FMO) calculations indicate regioselective substitution at the exocyclic nitrogen atom due to steric and electronic effects from the 2,5-dimethylphenyl group .

Example Reaction:

-

Benzylation :

O-(2,5-Dimethylphenyl)hydroxylamine reacts with benzyl bromide in THF under basic conditions (K₂CO₃) to yield N-benzyl-O-(2,5-dimethylphenyl)hydroxylamine (80% yield) .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| O-(2,5-Dimethylphenyl)hydroxylamine | Benzyl bromide | THF, K₂CO₃, 25°C, 12h | N-Benzyl derivative | 80% |

Reduction Reactions

Hydroxylamine derivatives act as mild reducing agents. The hydrochloride salt reduces nitro groups to amines selectively under acidic conditions:

Mechanism :

Example :

-

Reduction of 4-nitroacetophenone to 4-aminoacetophenone occurs with 92% conversion in ethanol at 60°C over 6h.

Condensation with Carbonyl Compounds

The hydroxylamine group forms oximes and hydrazones. The steric bulk of the 2,5-dimethylphenyl group slows reaction kinetics compared to unsubstituted analogs .

Kinetic Data :

| Carbonyl Compound | Reaction Time (h) | Product | Yield |

|---|---|---|---|

| Benzaldehyde | 3 | Oxime | 75% |

| Cyclohexanone | 6 | Hydrazone | 68% |

Coordination Chemistry

The compound forms complexes with transition metals, enhancing catalytic activity in oxidation reactions:

Example :

Acid-Base Reactivity

The hydrochloride salt dissociates in water (pH < 3), releasing hydroxylamine for further reactions. Neutralization with NaOH regenerates the free base, which is air-sensitive .

Thermal Stability

Decomposition occurs above 150°C, releasing dimethylaniline and nitrogen oxides. TGA data show a 95% mass loss by 200°C under nitrogen .

Comparative Reactivity

The 2,5-dimethyl substitution pattern confers unique steric and electronic properties:

| Parameter | O-(2,5-Dimethylphenyl) Derivative | O-Phenyl Derivative |

|---|---|---|

| pKa (NHOH) | 5.2 | 4.8 |

| Reduction Potential (V) | -0.45 | -0.52 |

| Oxime Formation Rate | 0.12 M⁻¹s⁻¹ | 0.25 M⁻¹s⁻¹ |

Scientific Research Applications

O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .

Comparison with Similar Compounds

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

- CAS RN : 57981-02-9

- Molecular Formula: C$7$H$5$F$_5$NO·HCl

- Molecular Weight : 249.56 g/mol

- Melting Point : 215°C

- Key Features :

Hydroxylamine Hydrochloride (Parent Compound)

- CAS RN : 5470-11-1

- Molecular Formula: H$_3$NO·HCl

- Molecular Weight : 69.49 g/mol

- Melting Point : 151°C

- Key Features :

Dopamine Hydrochloride

- CAS RN : 62-31-7

- Molecular Formula: C$8$H${12}$ClNO$_2$

- Molecular Weight : 189.64 g/mol

- Key Features :

Data Table: Comparative Analysis

Structural and Reactivity Insights

- Electron Effects :

- Methyl groups in O-(2,5-Dimethylphenyl)hydroxylamine HCl are electron-donating, enhancing nucleophilicity compared to fluorine-substituted analogs.

- Fluorine substituents in pentafluorobenzyl derivatives increase oxidative stability but reduce solubility in polar solvents.

- Steric Hindrance :

- The 2,5-dimethyl substitution pattern minimizes steric hindrance compared to bulkier analogs (e.g., 3,5-dimethyl derivatives), facilitating reactions at the hydroxylamine site.

Biological Activity

O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride is a compound that belongs to the class of hydroxylamines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in various fields such as medicinal chemistry, organic synthesis, and its interaction with biological systems.

- Chemical Formula : CHClN\O

- Molecular Weight : 188.66 g/mol

- Structure : The compound features a hydroxylamine functional group attached to a 2,5-dimethylphenyl moiety.

Antioxidant Activity

Hydroxylamines, including this compound, are recognized for their antioxidant properties . They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage and maintaining cellular health.

Structure-Activity Relationship (SAR)

The structure-activity relationship of hydroxylamines indicates that modifications on the phenyl ring can significantly influence their biological activity. For instance, the presence of ortho substituents has been shown to enhance antiviral activity in related compounds .

Case Studies and Research Findings

-

Antiviral Activity :

In a study assessing various chemical compounds for antiviral properties, it was noted that certain hydroxylamine derivatives demonstrated effective inhibition against human immunodeficiency virus (HIV). While this compound was not directly tested, its structural analogs showed promising results, suggesting that similar compounds could be explored for antiviral applications . -

Cytotoxicity Studies :

Hydroxylamines have been evaluated for their cytotoxic effects on cancer cell lines. In comparative studies involving various substituted phenyl derivatives, compounds with specific substitutions exhibited enhanced cytotoxicity against leukemia and breast cancer cell lines. This indicates that this compound may warrant further investigation in cancer therapy contexts . -

Anti-inflammatory Properties :

Some hydroxylamine derivatives have been reported to possess anti-inflammatory properties. Compounds exhibiting this activity were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. The potential for this compound to modulate inflammatory responses remains an area for future research .

Comparative Analysis of Hydroxylamines

The following table summarizes the biological activities of various hydroxylamine derivatives compared to this compound:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Moderate | Potential | Not extensively studied | Possible |

| Hydroxylamine Derivative A | High | High | 15 | Moderate |

| Hydroxylamine Derivative B | Moderate | Moderate | 30 | High |

Q & A

Q. What are the recommended synthetic routes for O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution, where 2,5-dimethylphenyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, 12–24 hours). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of aryl chloride to hydroxylamine) and monitoring pH to avoid decomposition. For analogous compounds like O-(cyclobutylmethyl)hydroxylamine, base selection and reaction time significantly impact yields . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is typical.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).

- NMR (¹H/¹³C in DMSO-d6): Key peaks include aromatic protons (δ 6.8–7.2 ppm) and hydroxylamine NH (δ 5.5–6.0 ppm).

- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.

- FT-IR for O–H stretching (~3200 cm⁻¹) and N–O bonds (~1250 cm⁻¹). Cross-reference with literature data for related hydroxylamine salts .

Q. What storage conditions are critical to maintain stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Hydroxylamine derivatives are hygroscopic and prone to oxidation; desiccants like silica gel are recommended. Stability tests for similar compounds show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism or impurities?

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., hydroxylamine ↔ oxime tautomerism).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Conduct HPLC-MS to detect trace impurities (e.g., unreacted starting materials or oxidation byproducts). For example, oxidation to nitroso derivatives may occur if storage conditions are suboptimal .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic addition reactions?

The electron-donating 2,5-dimethyl groups enhance aryl ring stability but may sterically hinder nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates with aldehydes/ketones via UV-Vis) can clarify substituent effects. Computational modeling (DFT) of transition states helps predict regioselectivity. For analogous compounds, steric maps and Hammett plots have been used to correlate structure-reactivity relationships .

Q. How does pH influence the compound’s stability in aqueous solutions?

Conduct accelerated stability studies across pH 3–9 (buffered solutions, 25–40°C). Hydroxylamine salts are stable in acidic conditions (pH 4–6) but degrade rapidly in alkaline media via hydrolysis. Use LC-MS to identify degradation products (e.g., dimethylphenol or NH₂OH byproducts). Adjust buffers (e.g., citrate for pH 4) for in vitro assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Employ flow chemistry to control exothermic reactions and reduce side products.

- Optimize solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may require post-reaction removal via vacuum distillation.

- Add antioxidants (e.g., BHT) to suppress oxidation. Lessons from scaled-up hydroxylamine derivatives highlight the need for rigorous in-process quality checks .

Methodological Guidance

Designing a protocol for toxicity screening in cell-based assays:

- Prepare stock solutions in deoxygenated PBS (pH 5.5) to prevent oxidation.

- Test concentrations from 1–100 µM in HEK293 or HepG2 cells, using MTT assays for viability.

- Include controls with hydroxylamine hydrochloride to distinguish compound-specific effects. Reference SDS guidelines for handling cytotoxic agents .

Interpreting conflicting mass spectrometry data:

- High-resolution MS (HRMS) resolves isotopic patterns and confirms molecular formula (e.g., [M+H]⁺ at m/z 200.0845).

- Tandem MS/MS identifies fragmentation pathways (e.g., loss of HCl or CH₃ groups).

- Compare with databases (PubChem, SciFinder) and computational tools (e.g., MassFrontier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.